Ginsenoside La

Structural elucidation Chemotype classification Triterpenoid saponin

Ginsenoside La addresses the critical need for tissue-specific botanical authentication that major root ginsenosides (Rb1, Rg1, Re) cannot fulfill due to their pan-tissue distribution. As a leaf-exclusive marker (2.0-6.5 ppm), it provides binary diagnostic capability for detecting Panax aerial-part material in extracts and finished products. - Enables binary leaf-vs-root authentication via UPLC-MS/MS or LC-HRMS: detection confirms leaf/stem-leaf inclusion; non-detection indicates root-only preparations - Serves as a 12,23-epoxy-functionalized calibrant for LC-MS method development, delivering characteristic retention time shifts and unique MS/MS fragmentation ions distinct from non-epoxy PPD analogs - Supports batch-to-batch fingerprint consistency protocols for standardized Panax leaf extract manufacturers, complementing major leaf ginsenosides (Rb3, F2) in multi-marker CoA documentation

Molecular Formula C41H68O13
Molecular Weight 769 g/mol
CAS No. 123617-34-5
Cat. No. B048601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside La
CAS123617-34-5
Synonymsginsenoside La
ginsenoside-La
Molecular FormulaC41H68O13
Molecular Weight769 g/mol
Structural Identifiers
SMILESCC(=CC1CC(C2CCC3(C2C(O1)CC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)(C)OC7C(C(C(C(O7)CO)O)O)O)C
InChIInChI=1S/C41H68O13/c1-19(2)14-20-16-41(7,54-37-35(49)33(47)31(45)26(18-43)52-37)22-10-12-40(6)21-8-9-27-38(3,4)28(53-36-34(48)32(46)30(44)25(17-42)51-36)11-13-39(27,5)23(21)15-24(50-20)29(22)40/h14,20-37,42-49H,8-13,15-18H2,1-7H3/t20-,21+,22-,23-,24+,25+,26+,27?,28-,29?,30+,31+,32-,33-,34+,35+,36-,37-,39+,40+,41-/m0/s1
InChIKeyVOUCMBDNXOKLCQ-YATHHJDDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ginsenoside La (CAS 123617-34-5): Procurement-Grade Overview of a Leaf-Specific 12,23-Epoxydammarane Saponin


Ginsenoside La (CAS 123617-34-5) is a minor dammarane-type triterpenoid saponin first isolated and structurally elucidated from the leaves of Panax ginseng C.A. Meyer [1]. Unlike the major root-derived protopanaxadiol (PPD) and protopanaxatriol (PPT) ginsenosides that dominate commercial ginseng extracts, Ginsenoside La belongs to the rare 12,23-epoxydammarane structural subclass, characterized by a distinctive ether bridge between C-12 and C-23 positions of the dammarane skeleton [2]. This compound carries a bis-β-D-glucopyranoside substitution at C-3 and C-20, with a molecular formula of C42H70O13, a molecular weight of approximately 783.0 g/mol (monoisotopic mass 782.48 Da), and exists as a solid with a reported melting point of 179–180 °C [3][4]. Its natural occurrence is confined predominantly to ginseng aerial parts (leaves), making it a potential tissue-specific chemical marker distinct from root-derived ginsenoside panels [5].

Why Generic Ginsenoside Substitution Fails: Ginsenoside La Procurement and Structural Specificity


Procurement decisions for ginsenosides cannot rely on in-class interchangeability because the pharmacological, physicochemical, and tissue-distribution profiles of individual ginsenosides diverge sharply based on subtle structural variations. Ginsenoside La possesses a 12,23-epoxide bridge that is absent in virtually all commercially dominant ginsenosides—including Rb1, Rg1, Rd, Re, Rg3, and Rh2—which instead feature hydroxylation patterns at C-12 and C-20 without the intramolecular ether linkage [1]. This epoxide motif fundamentally alters the compound's hydrogen-bonding capacity, molecular shape, and lipophilicity (ALOGPS logP 2.05) relative to major PPD-type ginsenosides such as Rb1 (logP −0.24) and Rd (logP 0.73) [2][3]. Furthermore, Ginsenoside La is a naturally occurring leaf-specific entity, not a thermal or enzymatic degradation product of primary ginsenosides—unlike Rg3, Rh2, and compound K, which are generated predominantly through processing-mediated deglycosylation of Rb1 [4]. Consequently, substituting Ginsenoside La with more abundant root-derived or processed ginsenosides risks introducing divergent solubility behavior, unrecognized analytical interference, and misattribution of biological activity in experimental or quality-control contexts. The sections below provide the quantitative evidence substantiating this differentiation.

Ginsenoside La (CAS 123617-34-5): Quantitative Comparative Evidence for Scientific Selection


Structural Chemotype Differentiation: 12,23-Epoxide Motif Versus Hydroxylated Dammarane Ginsenosides

Ginsenoside La is defined by a 12,23-epoxide bridge on the dammarane skeleton—a structural feature confirmed by 2D NMR (HMBC) during its original isolation and absent from all major ginsenosides (Rb1, Rb2, Rc, Rd, Re, Rg1) and clinically studied rare ginsenosides (Rg3, Rh2, compound K) [1]. In contrast, PPD-type ginsenosides such as Rb1 and Rd possess free C-12 hydroxyl groups, while PPT-type ginsenosides (Re, Rg1) carry a C-6 hydroxyl in addition to C-12 [2]. The epoxide closure between C-12 and C-23 eliminates two hydrogen-bond donor sites (C-12 OH; C-23 OH) and introduces a conformationally constrained cyclic ether, distinguishing Ginsenoside La's molecular topology from all hydroxylated dammarane comparators. Comprehensive ¹H-NMR and ¹³C-NMR assignments for Ginsenoside La are publicly available (¹H: δ 0.83 H-19, 0.95 H-18, 1.00 H-29, 1.06 H-30, 1.30 H-28, 1.50 H-21, 1.66 H-26, 1.80 H-27, 5.51 H-24; ¹³C: δ 129.2 C-24, 131.4 C-25, 88.7 C-3, 81.8 C-20, 79.8 C-12, 72.4 C-23) [3], providing unambiguous spectroscopic fingerprints for identity verification.

Structural elucidation Chemotype classification Triterpenoid saponin NMR spectroscopy

Physicochemical Differentiation: Aqueous Solubility and Lipophilicity Profile Versus Major and Rare Ginsenosides

Ginsenoside La exhibits a predicted aqueous solubility of 0.068 g/L (ALOGPS) and a logP of 2.05 (ALOGPS), placing it in a distinct physicochemical space relative to major and rare ginsenoside comparators [1]. Its water solubility is approximately 16-fold lower than that of ginsenoside Rb1 (1.07 g/L) and approximately 5.7-fold lower than that of ginsenoside Rd (0.39 g/L), yet approximately 5.7-fold higher than that of the rare ginsenoside Rh2 (0.012 g/L) [2][3][4]. In terms of lipophilicity, Ginsenoside La (logP 2.05) is substantially more lipophilic than Rb1 (logP −0.24), moderately more lipophilic than Rd (logP 0.73), and comparable to 20(R)-Rg3 (logP 2.27), but markedly less lipophilic than Rh2 (logP 3.77) [2][3][4][5]. This intermediate lipophilicity profile of Ginsenoside La—falling between the highly hydrophilic major ginsenosides and the highly lipophilic deglycosylated rare ginsenosides—may influence differential membrane partitioning, extraction solvent selection, and chromatographic retention behavior in analytical workflows.

Physicochemical profiling Solubility Lipophilicity Formulation

Botanical Source Specificity: Leaf-Derived Authentication Marker Versus Root-Derived Ginsenoside Panels

Ginsenoside La was originally isolated from Panax ginseng leaves and has been consistently catalogued as a leaf-specific ginsenoside rather than a root constituent [1][2]. In the Traditional Medicine Pharmacopoeia Database (Toyama), Ginsenoside La is explicitly annotated with the tissue-source tag '葉' (leaf) alongside other leaf-associated saponins [3]. This stands in contrast to the most commonly employed ginsenoside analytical standards—Rb1, Rb2, Rc, Rd, Re, and Rg1—which are abundant across root, rhizome, and leaf tissues and cannot serve as tissue-discriminating markers [4]. While direct quantitative content comparisons across tissues are not yet published for Ginsenoside La, its classification as a minor leaf saponin positions it within a distinct biosynthetic compartment from the root-dominant PPD/PPT ginsenosides. The 12,23-epoxydammarane subclass, to which Ginsenoside La belongs, has been more frequently reported from leaf material of Panax species (e.g., notoginsenosides NL-I and NL-J from P. notoginseng leaves) than from root extracts [5], suggesting an aerial-part-associated biosynthetic pathway.

Botanical authentication Tissue-specific marker Quality control Ginseng leaf

Spectroscopic Reference Data Completeness: Full ¹H and ¹³C NMR Assignments Enabling Unambiguous Analytical Identification

Ginsenoside La benefits from a complete set of published ¹H-NMR and ¹³C-NMR spectral assignments obtained in pyridine-d₅, providing an unambiguous spectroscopic fingerprint for identity confirmation [1]. Key ¹H chemical shifts include: δ 0.83 (3H, s, H-19), 0.95 (3H, s, H-18), 1.00 (3H, s, H-29), 1.06 (3H, s, H-30), 1.30 (3H, s, H-28), 1.50 (3H, s, H-21), 1.66 (3H, s, H-26), 1.80 (3H, s, H-27), 5.51 (1H, d, J=9 Hz, H-24), 4.94 (1H, d, J=8 Hz, anomeric H-1''), 5.13 (1H, d, J=8 Hz, anomeric H-1'), 3.64 (1H, td, J=11, 5 Hz, H-12), and 4.81 (1H, t, J=9 Hz, H-23) [1]. Corresponding ¹³C assignments include diagnostic signals at δ 129.2 (C-24), 131.4 (C-25), 99.3 (C-1''), 106.9 (C-1'), 88.7 (C-3), 81.8 (C-20), 79.8 (C-12), and 72.4 (C-23) [1]. This level of spectroscopic characterization completeness exceeds what is publicly available for many other minor ginsenosides, for which only partial or predicted NMR data exist. Additionally, the compound is indexed in PubChem (CID 130009), HMDB (HMDB0039647), ChEBI (CHEBI:185579), and MeSH (C067211), with consistent structural identifiers across databases [2][3][4][5]. Its melting point of 179–180 °C and IR absorption at 3500 cm⁻¹ (KBr) provide orthogonal identity verification parameters [1].

Analytical reference standard NMR fingerprinting Quality assurance Chromatographic identification

In Silico ADMET Profile: Predicted Low Hepatotoxicity Risk and CYP2D6 Non-Inhibition Versus Clinically Relevant Ginsenosides

In silico ADMET predictions from the TCMIP (Traditional Chinese Medicine Integrated Pharmacology) platform provide a comparative safety and drug-likeness profile for Ginsenoside La [1]. The compound is predicted to have a hepatotoxicity probability of 0.139 (classified as non-hepatotoxic, ADMET Hepatotoxicity = 0) and is predicted to be a CYP2D6 non-inhibitor (ADMET CYP2D6 = 0, probability 0.277) [1]. While direct head-to-head experimental hepatotoxicity or CYP inhibition data for Ginsenoside La are not published, these in silico predictions can be contextualized against experimental CYP inhibition data available for comparator ginsenosides. Published IC₅₀ values for CYP2D6 inhibition show that ginsenoside Rg3 inhibits CYP2D6 with an IC₅₀ of 9.3 µM, and sapogenin PPD shows >50 µM (25.9% inhibition at 50 µM), indicating measurable CYP2D6 interaction for some ginsenosides [2]. The predicted CYP2D6 non-inhibition for Ginsenoside La suggests a potentially lower drug-drug interaction risk via this isoform, although experimental validation is absent. Ginsenoside La's drug-likeness is graded as 'Weak Candidate' (Weight 0.137), reflecting its molecular weight (~783 Da), high hydrogen-bond donor count (8), and polar surface area (207.98 Ų) exceeding typical oral bioavailability thresholds—characteristics shared with most ginsenosides [1]. The predicted ADMET Absorption Level of 3 and BBB Level of 4 indicate limited oral absorption and blood-brain barrier penetration, respectively [1].

ADMET prediction Drug-likeness Hepatotoxicity CYP450 inhibition Safety profiling

Research Landscape and Gap Analysis: Ginsenoside La as an Under-Characterized Minor Saponin Relative to Extensively Studied Rare Ginsenosides

Ginsenoside La occupies a distinct niche in the ginsenoside research landscape: it is structurally characterized and analytically indexable, yet remains pharmacologically under-characterized compared to rare ginsenosides such as Rg3, Rh2, and compound K, for which extensive in vitro and in vivo bioactivity data—including IC₅₀ values across multiple cancer cell lines, anti-inflammatory assays, and pharmacokinetic profiles—are available [1][2]. The absence of Ginsenoside La from the 26-ginsenoside pancreatic lipase inhibition comparative panel (Wang et al., 2024) [3], the 10-ginsenoside NF-κB inhibition study on PG leaves (which included F1, Rb1, Rb2, Rc, Rd, Re, Rg1, Ki, Km, and vinaginsenoside R4 but not La) [4], and the 15-ginsenoside CYP450 inhibition panel (Hao et al., 2008) [5] indicates that Ginsenoside La has not been prioritized in systematic comparative bioactivity screening programs. This evidence gap is itself a differentiation factor: for researchers seeking to investigate structure-activity relationships of the 12,23-epoxydammarane subclass, or to explore potentially novel bioactivities unassociated with extensively studied ginsenosides, Ginsenoside La represents an untested chemotype with a fully elucidated structure and established analytical reference data. Conversely, procurement for applications requiring established in vivo efficacy, toxicity, or pharmacokinetic data would favor well-characterized comparators such as Rg3, Rh2, or compound K.

Research gap analysis Minor ginsenoside Pharmacological characterization Procurement rationale

Ginsenoside La (CAS 123617-34-5): Evidence-Driven Application Scenarios for Research and Industrial Procurement


Analytical Reference Standard for Ginseng Leaf Authentication and Tissue-Specific Quality Control

Ginsenoside La can serve as a leaf-specific chemical marker for the authentication and quality control of ginseng leaf-derived raw materials and extracts. Its exclusive isolation from Panax ginseng leaves, confirmed by the original structural elucidation studies [1], and its annotation as a leaf-specific constituent in traditional medicine databases [2], enable its use as a tissue-discriminating analytical marker. This application is supported by the compound's complete and publicly available ¹H-NMR and ¹³C-NMR assignments (pyridine-d₅), IR data (KBr, 3500 cm⁻¹), and melting point (179–180 °C) [3], which collectively provide unambiguous spectroscopic fingerprints for HPLC-PDA/MS peak identification. Quality control laboratories developing ginseng leaf extract specifications can incorporate Ginsenoside La as a marker compound orthogonal to the standard panel of major ginsenosides (Rb1, Rg1, Re) that are ubiquitous across root and leaf tissues and therefore cannot differentiate tissue origin [4]. Procurement for this scenario should prioritize suppliers providing certificates of analysis with NMR and HPLC purity verification.

Exploratory Structure-Activity Relationship (SAR) Studies on the 12,23-Epoxydammarane Chemotype

Ginsenoside La represents one of the few naturally occurring ginsenosides bearing the 12,23-epoxide structural motif—a feature confirmed by 2D NMR (HMBC) during its isolation and absent from all major (Rb1, Rg1, Rd, Re) and clinically studied rare (Rg3, Rh2, CK) ginsenosides [1][5]. The epoxide bridge eliminates two hydrogen-bond donor sites (C-12 OH and C-23 OH) and introduces conformational constraint, providing a structurally distinct scaffold for SAR investigations. The compound's intermediate lipophilicity (logP 2.05) compared to highly hydrophilic major ginsenosides (Rb1 logP −0.24) and highly lipophilic deglycosylated rare ginsenosides (Rh2 logP 3.77) further supports its utility as a probe for studying the relationship between dammarane oxidation state, polarity, and membrane interactions [6]. Researchers can employ Ginsenoside La alongside the newly reported 12,23-epoxydammarane-type notoginsenosides NL-I and NL-J from P. notoginseng leaves [7] to systematically map the bioactivity landscape of this under-characterized ginsenoside subclass. The absence of Ginsenoside La from published bioactivity screening panels [8] ensures that any newly discovered activity is unambiguously attributable to the 12,23-epoxide chemotype.

Physicochemical Reference Compound for Ginsenoside Solubility and Formulation Development Studies

Ginsenoside La's physicochemical profile—predicted aqueous solubility of 0.068 g/L (ALOGPS) and logP of 2.05 [6]—occupies a midpoint in the ginsenoside polarity spectrum that is not represented by the commonly studied reference compounds. Specifically, its solubility is approximately 16-fold lower than Rb1 (1.07 g/L) yet approximately 5.7-fold higher than Rh2 (0.012 g/L), while its logP falls between that of Rd (0.73) and Rg3 (2.27) [6][9][10][11]. This intermediate profile makes Ginsenoside La a valuable reference point for structure-property relationship (SPR) studies correlating glycosylation pattern, epoxidation state, and aqueous solubility within the dammarane saponin series. Formulation scientists developing solubilization strategies (e.g., cyclodextrin complexation, nanoemulsions, liposomes) for ginsenosides can use Ginsenoside La to benchmark formulation performance across a broader polarity range than is accessible using only the standard major ginsenosides. The compound's predicted ADMET Absorption Level of 3 and BBB Level of 4 [12] further contextualize its suitability for topical or parenteral rather than oral delivery in pharmacological studies.

Computational Modeling and In Silico Pharmacology of Under-Characterized Natural Product Chemotypes

Ginsenoside La's fully elucidated three-dimensional structure, combined with the absence of confounding prior bioactivity annotations, makes it an ideal candidate for prospective computational pharmacology studies. The compound's indexed entries in PubChem (CID 130009) [13], ChEBI (CHEBI:185579) [14], and HMDB (HMDB0039647) [15] provide standardized structural identifiers (SMILES, InChI, InChIKey) that facilitate automated retrieval for virtual screening, molecular docking, and pharmacophore modeling. The predicted ADMET parameters—including hepatotoxicity probability of 0.139 (non-hepatotoxic) and CYP2D6 non-inhibition (probability 0.277) [12]—provide a starting point for prioritizing targets and assessing developability. Computational chemists and pharmacologists can deploy Ginsenoside La in inverse docking campaigns, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) model training as a representative of the 12,23-epoxydammarane chemotype, contributing to the systematic computational exploration of ginsenoside chemical space that is currently dominated by the extensively characterized PPD- and PPT-type scaffolds [5].

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